2-Amino-6-hydroxyhexanoic acid

Enzymatic reductive amination Chiral resolution Vasopeptidase inhibitor intermediate

Securing enantiopure L-6-hydroxynorleucine for ACE-NEP inhibitor synthesis is often hindered by racemic mixtures or low-purity batches. Our 2-Amino-6-hydroxyhexanoic acid (CAS 305-77-1) delivers consistent ≥95% purity with verified chiral integrity. • Enables direct construction of the azepinone pharmacophore in omapatrilat and analogues. • Serves as a specific biomarker for borohydride-reducible allysine in collagen studies. • Used as a chromatographic standard for phenylalanine hydroxylase activity on non-aromatic substrates. • Bulk quantities available with batch-specific CoA and immediate global dispatch.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
CAS No. 305-77-1
Cat. No. B022988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-hydroxyhexanoic acid
CAS305-77-1
Synonyms2-amino-6-hydroxycaproic acid
6-hydroxy-2-aminocaproic acid
alpha-amino-epsilon-hydroxycaproic acid
epsilon-hydroxynorleucine
epsilon-hydroxynorleucine, (DL)-isomer
epsilon-hydroxynorleucine, (L)-isomer
HACA cpd
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC(CCO)CC(C(=O)O)N
InChIInChI=1S/C6H13NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1
InChIKeyOLUWXTFAPJJWPL-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-hydroxyhexanoic acid Overview


2‑Amino‑6‑hydroxyhexanoic acid (CAS 305‑77‑1), commonly referred to as 6‑hydroxynorleucine or ε‑hydroxynorleucine, is a non‑proteinogenic L‑α‑amino acid bearing a primary hydroxyl group at the ε‑position of a six‑carbon aliphatic chain. This hydroxyl substitution distinguishes it from canonical amino acids such as norleucine and lysine and imparts unique physicochemical and biochemical properties. The compound is primarily sourced as a chiral intermediate for the synthesis of vasopeptidase inhibitors (notably omapatrilat), siderophores, and peptide hormone analogues [1][2].

Chiral intermediate for vasopeptidase inhibitor synthesis studies
Enzymatic substrate for phenylalanine hydroxylase activity assays
Reduced allysine probe for protein oxidation biomarker research

Why 2-Amino-6-hydroxyhexanoic Acid Cannot Be Replaced


The ε‑hydroxyl group and the chiral L‑configuration of 2‑amino‑6‑hydroxyhexanoic acid create distinct hydrogen‑bonding capacity and stereoelectronic properties that are absent in close structural analogues. Norleucine, which lacks the ε‑oxygen, cannot serve as a substrate for the same downstream hydroxylation reactions [1]. 6‑Aminohexanoic acid (ε‑aminocaproic acid) carries a basic amine at the ε‑position instead of a neutral alcohol, leading to fundamentally different biological activity (antifibrinolytic) and synthetic handles. Even the racemic DL‑mixture of 6‑hydroxynorleucine is often unsuitable because the D‑enantiomer can be inert or inhibitory in enzymatic transformations that demand L‑stereochemistry [2]. These steric and electronic differences mandate that procurement decisions treat 2‑amino‑6‑hydroxyhexanoic acid as a non‑interchangeable entity, especially when chiral purity or specific enzyme‑substrate relationships are critical.

Norleucine Lacks the ε-hydroxyl group; cannot support downstream hydroxylation or coupling reactions.
6-Aminohexanoic acid ε-amine alters charge and hydrogen bonding; leads to distinct biological activity and synthetic handles.
DL-racemic mixture D-enantiomer may be inert or inhibitory in enzymatic transformations requiring L-stereochemistry.

2-Amino-6-hydroxyhexanoic Acid vs. Analogs: Evidence


Enzymatic vs. Racemic Chiral Purity

L‑6‑Hydroxynorleucine was prepared by reductive amination of 2‑keto‑6‑hydroxyhexanoic acid using beef liver glutamate dehydrogenase, achieving 89 % isolated yield and >99 % optical purity. A streamlined alternate process that converts racemic 6‑hydroxynorleucine to the L‑enantiomer via D‑amino acid oxidase followed by reductive amination gave 91–97 % yield with >99 % optical purity [1]. In contrast, classic racemic resolution methods (D‑amino acid oxidase or acylase I) cap the theoretical yield at 50 % [2]. These data demonstrate that the enzymatic route provides at least a 1.78‑fold yield advantage while ensuring enantiomeric purity exceeding 99 %.

Enzymatic vs. Racemic Chiral Purity
Head-to-head
≥ 1.78-fold yield improvement; >99% optical purity
Supports enzymatic route for enantiopure procurement
Yield and purity data from enzymatic reductive amination studies
Enzymatic reductive amination Chiral resolution Vasopeptidase inhibitor intermediate

Age Stability: 6-Hydroxynorleucine vs. 2-Aminoadipic Acid

In a study of insoluble human skin collagen from 117 individuals (10–90 years), 6‑hydroxynorleucine (measured after borohydride reduction of allysine) showed no significant age‑dependent increase (0.3 mmol/mol lysine, P = 0.14). By contrast, 2‑aminoadipic acid exhibited a robust, significant increase with age (1 mmol/mol lysine, P < 0.0001) [1]. This differential behavior establishes 6‑hydroxynorleucine as a specific proxy for the reduced form of allysine rather than a general marker of protein carbonyl accumulation.

Age Stability vs. 2-Aminoadipic Acid
Head-to-head
No significant age-dependent accumulation; P = 0.14
Context-dependent biomarker probe
Distinguishes reduction-dependent from oxidation-dependent modifications
Protein carbonyl oxidation Biomarker validation Human skin collagen aging

Phenylalanine Hydroxylase: Norleucine Hydroxylation

Activated rat liver phenylalanine hydroxylase converts the non‑aromatic amino acid norleucine to ε‑hydroxynorleucine (i.e., 6‑hydroxynorleucine). Under identical conditions, the enzyme does not hydroxylate the majority of canonical amino acids. Unactivated phenylalanine hydroxylase exhibits little or no activity toward norleucine, confirming that this hydroxylation is dependent on enzyme activation [1]. This unique substrate–product relationship positions 6‑hydroxynorleucine as a specific readout for phenylalanine hydroxylase activity on a non‑aromatic substrate, a feature not offered by methionine (which forms methionine sulfoxide) or phenylalanine itself.

PAH Norleucine Hydroxylation
Class-level
Exclusive hydroxylation product on non-aromatic substrates tested
Supports PAH activity assay context
Reaction requires activated phenylalanine hydroxylase
Phenylalanine hydroxylase Substrate selectivity Norleucine hydroxylation

L-Asparaginase Targeting Specificity

DrugBank curation identifies L‑asparaginase (Erwinia chrysanthemi) as a molecular target of 6‑hydroxynorleucine [1]. Neither norleucine nor lysine carries this annotation, indicating that the ε‑hydroxyl group confers a gain‑of‑interaction that is absent in close structural neighbours. While quantitative affinity data (Kd, IC₅₀) are not yet publicly available, the curated target assignment provides a clear functional differentiation that may guide enzyme‑inhibition or protein‑engineering studies.

L-Asparaginase Targeting
Data to verify
Annotated L-asparaginase target; no affinity data available
Reported target-annotation context
Based on DrugBank curation; requires quantitative validation
L‑Asparaginase Drug‑target interaction Non‑canonical amino acid

Irreplaceable Intermediate for Omapatrilat Synthesis

Omapatrilat, a dual angiotensin‑converting enzyme (ACE) and neutral endopeptidase (NEP) inhibitor, requires L‑6‑hydroxynorleucine as a key building block in all published convergent synthetic routes [1]. Attempts to replace this intermediate with norleucine, 6‑aminohexanoic acid, or simple lysine derivatives fail because the ε‑hydroxyl group is essential for downstream esterification and coupling steps that construct the azepinone core. The industrial‑scale enzymatic process achieves 98 % yield and 99 % enantiomeric excess for the L‑enantiomer [1], underscoring the compound’s non‑substitutable role.

Omapatrilat Synthesis Role
Class-level
Enzymatic process delivers 98% yield, 99% e.e.
Non-substitutable synthetic intermediate
ε-hydroxyl essential for azepinone core construction
Omapatrilat Vasopeptidase inhibitor Chiral intermediate procurement

2-Amino-6-hydroxyhexanoic Acid Application Scenarios


Vasopeptidase Inhibitor GMP Synthesis

The compound is the mandatory chiral intermediate for constructing the azepinone pharmacophore of dual ACE‑NEP inhibitors. Procurement in enantiopure L‑form (>99 % e.e.) is essential for downstream yield and regulatory compliance [1].

Reduced Allysine Probe in Protein Oxidation

6‑Hydroxynorleucine serves as a specific measure of borohydride‑reducible allysine in collagen and tissue hydrolysates. Unlike 2‑aminoadipic acid, it does not accumulate with chronological age, making it suitable for studies that require discrimination between reduction‑dependent and oxidation‑dependent lysine modifications [2].

Phenylalanine Hydroxylase Substrate Assays

Norleucine hydroxylation to 6‑hydroxynorleucine is a well‑characterised reaction of activated phenylalanine hydroxylase. The product can be used as a chromatographic standard to quantify enzyme activity on non‑aromatic substrates, distinguishing hydroxylation from simple oxidative side reactions [3].

L-Asparaginase Interaction Studies

The curated DrugBank target annotation supports the use of 6‑hydroxynorleucine as a tool compound for studying L‑asparaginase binding or mechanisms of resistance, providing a starting point that is not available with norleucine or lysine [4].

Application
Selection Property
Validation Focus
Vasopeptidase Inhibitor Synthesis
Enantiopure L-form (>99% e.e.)
Synthetic route compatibility and chiral purity review
Protein Oxidation Biomarker Research
Reduction-dependent allysine probe
Discrimination from oxidation-dependent markers
Phenylalanine Hydroxylase Assays
Non-aromatic substrate pathway readout
Enzyme activation conditions and hydroxylation specificity
L-Asparaginase Interaction Studies
Annotated target-binding context
Quantitative affinity and mechanistic profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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